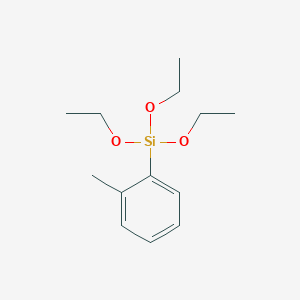

triethoxy(o-tolyl)silane

Description

Structure

3D Structure

Properties

CAS No. |

18412-55-0 |

|---|---|

Molecular Formula |

C13H22O3Si |

Molecular Weight |

254.40 g/mol |

IUPAC Name |

triethoxy-(2-methylphenyl)silane |

InChI |

InChI=1S/C13H22O3Si/c1-5-14-17(15-6-2,16-7-3)13-11-9-8-10-12(13)4/h8-11H,5-7H2,1-4H3 |

InChI Key |

WBYKGOGDEZGLDO-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C1=CC=CC=C1C)(OCC)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Technical Whitepaper: Properties, Synthesis, and Applications of Triethoxy(o-tolyl)silane

Executive Summary

In the realm of organometallic chemistry and advanced materials science, the precise tuning of steric and electronic parameters is paramount. As a Senior Application Scientist, I frequently encounter the need for coupling agents and synthetic intermediates that offer both robust reactivity and kinetic control. Triethoxy(o-tolyl)silane (CAS: 18412-55-0) perfectly embodies this duality[1].

This molecule features a highly reactive, hydrolyzable triethoxysilyl moiety paired with a sterically demanding ortho-tolyl group. This unique structural architecture makes it an invaluable precursor for the synthesis of complex hydrosilanes, a highly controlled surface modifier for inorganic substrates, and a critical intermediate in transition-metal-catalyzed cross-coupling and borylation workflows[2]. This whitepaper provides an in-depth mechanistic analysis, field-proven synthetic protocols, and physicochemical data to guide researchers in maximizing the utility of this versatile organosilane.

Physicochemical and Structural Profiling

The behavior of this compound is dictated by the spatial arrangement of its substituents. The ortho-methyl group restricts rotation around the C–Si bond, creating a steric shield that fundamentally alters its hydrolysis kinetics compared to unhindered analogs like phenylsilane.

Table 1: Physicochemical and Structural Properties of this compound

| Property | Value | Structural Significance |

| CAS Number | 18412-55-0[1] | Unique identifier for regulatory and procurement tracking. |

| Molecular Formula | C13H22O3Si[1] | Balances the organic bulk with three hydrolyzable sites. |

| Molecular Weight | 254.39 g/mol [1] | Influences volatility and distillation parameters. |

| SMILES | CC1=CC=CC=C1(OCC)OCC[1] | Defines the ortho-methyl positioning relative to the silicon center. |

| Physical State | Colorless Oil[2] | Facilitates liquid-phase dosing and solvent miscibility. |

| Boiling Point | ~110 °C at 35 Pa[2] | Requires high-vacuum Kugelrohr distillation for thermal stability. |

Mechanistic Chemistry & Reaction Pathways

The synthetic journey of this compound begins with lithium-halogen exchange, followed by a highly controlled nucleophilic substitution. Once synthesized, the molecule can either be deployed directly for surface sol-gel condensation or subjected to hydride reduction to yield o-tolylsilane—a highly active species used in catalytic borylation[2] and defluorosilylation[3].

Fig 1. Synthetic pathways and downstream applications of this compound.

Experimental Workflows and Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice, minimizing the risk of failure.

Methodology 1: Synthesis via Organolithium Substitution

Objective: To synthesize this compound while strictly preventing over-alkylation of the silicon center[2].

-

Lithiation: Add n-butyllithium (1.57 M, 6.4 mL, 1.0 equiv) dropwise to a solution of 2-bromotoluene (1.73 g, 10.1 mmol) in anhydrous Et₂O (14.0 mL) at room temperature. Stir for 1 hour.

-

Causality: Conducting this at room temperature ensures complete lithium-halogen exchange, driving the formation of the highly nucleophilic o-tolyllithium intermediate.

-

-

Cryogenic Substitution: Cool the organolithium solution to -78 °C. Transfer it via cannula into a pre-cooled (-78 °C) solution of tetraethyl orthosilicate (TEOS, 3.4 mL, 15.0 mmol) in Et₂O (14.0 mL). Stir for 1 hour.

-

Causality: A common pitfall in organosilane synthesis is the formation of di- or tri-substituted byproducts. By strictly maintaining the TEOS solution at -78 °C, we kinetically trap the mono-substituted product. The low thermal energy combined with the steric bulk of the o-tolyl group prevents subsequent nucleophilic attacks on the silicon center.

-

-

Quenching & Extraction: Allow the mixture to warm to room temperature, then quench with saturated aqueous NH₄Cl. Extract three times with Et₂O. Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent.

-

Causality: NH₄Cl safely neutralizes unreacted organolithium species without providing extreme pH conditions that would prematurely hydrolyze the newly formed ethoxysilane bonds.

-

-

Purification: Purify the residue via Kugelrohr distillation under reduced pressure (35 Pa, bath temperature 110 °C).

-

Causality: High-vacuum distillation effectively separates the pure this compound (colorless oil, ~57% yield) from non-volatile biphenyl byproducts and residual TEOS without inducing thermal degradation[2].

-

Methodology 2: Hydride Reduction to o-Tolylsilane

Objective: To convert the triethoxysilane into a reactive hydrosilane for downstream borylation[2].

-

Hydride Transfer: Dropwise add this compound (1.27 g, 5.00 mmol) to a suspension of LiAlH₄ (0.382 g, 10.1 mmol, 2.0 equiv) in Et₂O (10.0 mL) under a strict nitrogen atmosphere. Stir for 4 hours at room temperature.

-

Causality: LiAlH₄ is a powerful reducing agent that quantitatively displaces the ethoxy groups with hydrides. Dropwise addition is mandatory to control the highly exothermic reaction and rapid gas evolution.

-

-

Precipitation and Filtration: Dilute the reaction mixture with pentane (100 mL). Filter the mixture through a tightly packed Celite pad.

-

Causality: Filtration of active hydride species is notoriously hazardous. The addition of pentane is a calculated anti-solvent precipitation that crashes out the highly polar lithium and aluminum ethoxide salts. Using a Celite pad ensures that no pyrophoric micro-particulates pass into the filtrate, establishing a self-validating safety mechanism[2].

-

-

Isolation: Evaporate the solvent under reduced pressure (150 hPa) at 0 °C.

-

Causality: The resulting o-tolylsilane is highly volatile. Evaporating at 0 °C prevents catastrophic product loss into the vacuum line.

-

Applications in Advanced Materials and Catalysis

From a drug development and materials engineering perspective, this compound serves three primary functions:

-

Catalytic Borylation and Cross-Coupling: The reduced form (o-tolylsilane) is a critical intermediate in transition-metal-catalyzed Si–H borylation. This generates silylboronates, which are highly sought-after reagents for complex organic synthesis and API (Active Pharmaceutical Ingredient) scaffold construction[2].

-

Defluorosilylation: this compound and its derivatives are utilized in advanced cobalt-catalyzed defluorosilylation of aryl fluorides via Grignard reagent formation. This demonstrates its utility in functionalizing exceptionally inert C–F bonds[3].

-

Sterically Shielded Surface Modification: When applied to silica nanoparticles or metal oxide surfaces, the triethoxy groups hydrolyze to form covalent siloxane (Si–O–Si) bonds. The ortho-tolyl group creates a highly hydrophobic, sterically hindered monolayer. This is particularly useful in passivating nanoparticles to prevent agglomeration in vivo or tuning stationary phases in advanced chromatography.

Quantitative Reactivity Data

Understanding the steric influence of the ortho-methyl group is critical for predicting reaction outcomes. Table 2 summarizes the comparative reactivity profile of this compound against its unhindered counterpart.

Table 2: Comparative Reactivity Profile (Steric Effects)

| Parameter | Triethoxy(phenyl)silane | This compound | Mechanistic Causality |

| Hydrolysis Kinetics | Fast | Moderate | The ortho-methyl group creates a steric shield around the silicon atom, hindering the approach of water molecules during the sol-gel process. |

| Condensation Control | Prone to oligomerization | Highly controlled | Steric bulk prevents rapid cross-linking, favoring the formation of uniform, highly ordered monolayers on inorganic substrates. |

| Nucleophilic Substitution | Susceptible to over-alkylation | Mono-substitution favored | The bulky o-tolyl group increases the activation energy for subsequent nucleophilic attacks on the silicon center during synthesis. |

References

-

[1] Title: 18412-55-0|this compound|BLD Pharm Source: bldpharm.com URL:

-

[2] Title: Synthesis of hydrosilylboronates via the monoborylation of a dihydrosilane Si–H bond and their application for the generation - Semantic Scholar Source: semanticscholar.org URL:

-

[3] Title: Supporting Information Cobalt-Catalyzed Defluorosilylation of Aryl Fluorides via Grignard Reagent Formation - Amazon AWS Source: amazonaws.com URL:

Sources

triethoxy(o-tolyl)silane chemical structure and analysis

The following technical guide is structured to provide actionable, high-level scientific insight into Triethoxy(o-tolyl)silane , focusing on its structural properties, synthesis, and application in palladium-catalyzed cross-coupling (Hiyama coupling).

Structure, Synthesis, and Catalytic Utility in Drug Discovery

Executive Summary

This compound (CAS: 18412-55-0 ) is a specialized organosilicon reagent used primarily as a nucleophile in Hiyama cross-coupling reactions . Unlike its para-substituted isomer, the ortho-tolyl variant introduces significant steric demand proximal to the silicon center. This steric bulk makes it a valuable yet challenging motif for installing o-methylphenyl groups—a common pharmacophore for increasing metabolic stability and restricting conformational freedom in drug candidates.

This guide details the chemical architecture, validated synthesis protocols, and the mechanistic nuances required to successfully employ this reagent in biaryl synthesis.

Chemical Architecture & Properties[1]

The molecule consists of a central silicon atom tetrahedrally coordinated to three ethoxy groups and one o-tolyl (2-methylphenyl) group. The defining feature is the steric clash between the ortho-methyl group and the ethoxy ligands, which influences the rate of hydrolysis and transmetalation.

2.1 Structural Visualization

The following diagram illustrates the connectivity and the steric environment of the silicon center.

Figure 1: Structural connectivity of this compound highlighting the steric environment.

2.2 Physicochemical Data

| Property | Value | Note |

| CAS Number | 18412-55-0 | Distinct from p-isomer (18412-57-2) |

| Molecular Formula | C₁₃H₂₂O₃Si | MW: 254.40 g/mol |

| Appearance | Colorless Oil | Turns cloudy upon hydrolysis |

| Boiling Point | ~110 °C @ 35 Pa | Extrapolated from vacuum distillation data |

| Density | ~0.99 g/mL | Estimated based on p-tolyl isomer |

| Sensitivity | Moisture Sensitive | Hydrolyzes to silanols/siloxanes |

Synthesis & Quality Control

Commercially available o-tolyl silanes can be expensive or impure. In-house synthesis via the Grignard or Organolithium route is preferred for high-purity applications.

3.1 Synthesis Protocol (Organolithium Route)

This protocol utilizes 2-bromotoluene and tetraethyl orthosilicate (TEOS) . The use of n-BuLi is preferred over Mg for cleaner conversion at low temperatures, preventing polymerization.

Reagents:

-

2-Bromotoluene (1.0 equiv)

-

n-Butyllithium (1.0 equiv, in hexanes)

-

Tetraethyl orthosilicate (TEOS) (1.5 equiv)[1]

-

Solvent: Anhydrous Diethyl Ether (Et₂O) or THF

Step-by-Step Methodology:

-

Lithiation: In a flame-dried Schlenk flask under Argon, dissolve 2-bromotoluene in anhydrous Et₂O. Cool to -78 °C .

-

Activation: Add n-BuLi dropwise over 20 minutes. Stir for 1 hour at -78 °C to generate o-tolyllithium.

-

Silylation: Canulate the lithiated species into a separate flask containing TEOS in Et₂O at -78 °C . Critical: The excess TEOS prevents double addition (formation of diaryl silanes).

-

Warming: Allow the mixture to warm to room temperature (RT) over 2 hours.

-

Quench & Workup: Quench with saturated NH₄Cl. Extract with Et₂O, dry over MgSO₄, and concentrate.[1]

-

Purification: Purify via Kugelrohr distillation (approx. 110 °C at 35 Pa) to isolate the colorless oil.

3.2 Quality Control (Self-Validating Metrics)

-

¹H NMR (CDCl₃): Look for the characteristic o-methyl singlet (~2.5 ppm) and the ethoxy methylene quartets (~3.8 ppm).

-

Purity Check: Ensure absence of disiloxane peaks (broad signals) which indicate hydrolysis.

Figure 2: Synthesis workflow via the organolithium route.

Catalytic Utility: Hiyama Cross-Coupling

The primary utility of this compound is in the Hiyama coupling to form biaryls. This reaction is an alternative to Suzuki coupling, offering lower toxicity (no boron waste) and higher stability of reagents.

4.1 The Steric Challenge

The ortho-methyl group hinders the formation of the pentacoordinate silicate intermediate required for transmetalation. Standard conditions for phenylsilanes often fail.

-

Solution: Use of a fluoride source (TBAF or CuF₂) is mandatory to drive the formation of the hypervalent silicon species [R-Si(OEt)₃F]⁻.

4.2 Mechanistic Pathway

The cycle involves oxidative addition of the aryl halide to Pd(0), followed by a fluoride-activated transmetalation.

Figure 3: Catalytic cycle emphasizing the fluoride activation step.

4.3 Optimized Experimental Protocol

Objective: Coupling of this compound with 4-bromoanisole.

Reagents:

-

Aryl Halide (1.0 equiv)[1]

-

This compound (1.5 - 2.0 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%) + Ligand (e.g., P(o-tol)₃ or NHC for difficult substrates)

-

Activator: TBAF (Tetra-n-butylammonium fluoride, 2.0 equiv)

-

Solvent: THF or Toluene (degassed)

Procedure:

-

Prep: Charge a vial with Pd(OAc)₂, ligand, and aryl halide. Purge with Argon.

-

Addition: Add solvent and this compound via syringe.

-

Activation: Add TBAF solution (1M in THF) dropwise. Note: The solution may darken.

-

Reaction: Heat to 80–100 °C for 12–24 hours. The elevated temperature is necessary to overcome the steric barrier of the o-tolyl group.

-

Validation: Monitor by TLC. The silane spot (usually high R_f) should diminish.

-

Workup: Dilute with ether, wash with water (to remove silicon salts), dry, and purify via column chromatography.

Safety & Handling

-

Hydrolysis Hazard: Releases ethanol upon contact with moisture. Ethanol is flammable.

-

Silane Toxicity: Generally low toxicity, but avoid inhalation of vapors.

-

Fluoride Safety: TBAF is corrosive and toxic; avoid skin contact.

References

-

Synthesis of o-tolyl silanes: Semantic Scholar. "Synthesis of hydrosilylboronates via the monoborylation of a dihydrosilane Si–H bond".

-

Hiyama Coupling Mechanism: Organic Chemistry Portal. "Hiyama Coupling - Mechanism and Recent Literature".

-

General Silane Properties: PubChem. "Triethoxy(p-tolyl)silane (Isomer Reference)".

-

Steric Effects in Coupling: Arkivoc. "Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction".

Sources

Technical Deep Dive: Triethoxy(p-tolyl)silane (CAS 18412-57-2)

Topic: CAS number 18412-57-2 properties and uses Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

High-Performance Silane for Catalysis and Surface Modification

Executive Summary

Triethoxy(p-tolyl)silane (CAS 18412-57-2) is an organosilane combining a hydrolyzable triethoxy anchor with a thermally stable, aromatic p-tolyl moiety.[1] Unlike aliphatic silanes, the aromatic ring provides unique electronic interactions (π-stacking) and enhanced thermal resistance, making this compound critical in two high-value sectors: Ziegler-Natta olefin polymerization (as an external electron donor) and advanced composite materials (as a coupling agent).

This guide dissects the physicochemical properties, mechanistic pathways, and validated experimental protocols for leveraging CAS 18412-57-2 in research and industrial applications.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The distinct structure of Triethoxy(p-tolyl)silane—a silicon atom centered between three ethoxy groups and a para-methylphenyl ring—dictates its reactivity. The ethoxy groups facilitate hydrolysis, while the p-tolyl group acts as a hydrophobic, steric shield.

Table 1: Physicochemical Specifications

| Property | Value | Note |

| Chemical Name | Triethoxy(p-tolyl)silane | Synonyms: p-Tolyltriethoxysilane, Triethoxy(4-methylphenyl)silane |

| Molecular Formula | C₁₃H₂₂O₃Si | |

| Molecular Weight | 254.40 g/mol | |

| Appearance | Colorless, clear liquid | |

| Density | 0.986 g/mL at 25°C | |

| Boiling Point | ~106°C (at 1.8 mmHg) | High boiling point requires vacuum distillation for purification |

| Refractive Index | ||

| Solubility | Soluble in toluene, hexane, ethanol | Reacts/Hydrolyzes in water |

| Flash Point | > 110°C | |

| Stability | Moisture Sensitive | Store under inert gas ( |

Mechanism of Action

The utility of CAS 18412-57-2 relies on a two-step activation process: Hydrolysis followed by Condensation .

3.1 The Silanization Pathway

When used as a surface modifier, the ethoxy groups hydrolyze to form reactive silanols (

The p-tolyl group remains pendant, imparting:

-

Hydrophobicity: The aromatic ring repels water.

-

Thermal Stability: Aromatic silanes generally withstand higher temperatures than alkyl equivalents.

-

π-Interaction: Potential for π-π stacking with aromatic polymer matrices (e.g., polystyrene, PET).

3.2 Visualization: Hydrolysis & Condensation Logic

Figure 1: Step-wise mechanism of surface functionalization. The ethoxy groups are sacrificial, leaving the p-tolyl group anchored to the substrate.

Key Applications

4.1 Ziegler-Natta Catalysis (Polypropylene Production)

In the polymerization of propylene, stereocontrol is paramount. CAS 18412-57-2 serves as an External Electron Donor (EED) .

-

Function: It complexes with the magnesium/titanium catalytic center.

-

Result: It selectively poisons non-stereospecific active sites, significantly increasing the isotacticity of the resulting polypropylene. The p-tolyl group provides the necessary steric bulk to direct the polymer chain growth.

4.2 High-Performance Composite Coupling

Used in fiber-reinforced composites (e.g., glass fiber in epoxy or polyester resins).

-

Benefit: The aromatic ring offers better compatibility with aromatic resin systems (like epoxy/bisphenol A) compared to aliphatic silanes (like propyl-triethoxysilane), resulting in higher shear strength and moisture resistance.

Experimental Protocol: Surface Silanization of Silica

Objective: Covalently attach p-tolyl moieties to silica nanoparticles to create a hydrophobic, aromatic-compatible surface.

Safety: Perform all steps in a fume hood. Wear nitrile gloves and safety goggles.

5.1 Reagents

-

Silica Nanoparticles (dried at 120°C for 4h)

-

Anhydrous Toluene (Solvent)

-

Acetic Acid (Catalyst, optional)

5.2 Workflow Diagram

Figure 2: Standard reflux silanization protocol for CAS 18412-57-2.

5.3 Step-by-Step Methodology

-

Preparation: Suspend 1.0 g of dried silica in 50 mL of anhydrous toluene. Sonicate for 10 minutes to disperse aggregates.

-

Activation: Add 1.0 mL (approx. 4 mmol) of Triethoxy(p-tolyl)silane.

-

Expert Note: A stoichiometric excess is required because the steric bulk of the p-tolyl group can slow down the kinetics compared to smaller silanes.

-

-

Reaction: Heat the mixture to reflux (~110°C) under a nitrogen atmosphere. Stir continuously for 12 hours.

-

Why Reflux? High temperature drives the condensation reaction and ensures monolayer coverage.

-

-

Purification: Centrifuge the particles. Discard the supernatant. Resuspend in fresh toluene and centrifuge again. Repeat with ethanol to remove unreacted silane and hydrolysis byproducts.

-

Curing: Dry the particles in an oven at 110°C for 60 minutes.

-

Critical Step: This final heat treatment promotes cross-linking of surface silanols, "locking" the coating in place.

-

Safety & Handling (SDS Summary)

-

Hazards:

-

Storage: Keep container tightly closed in a dry, well-ventilated place. Store under inert gas (Nitrogen/Argon) to prevent premature hydrolysis/polymerization.

-

Spill Response: Absorb with inert material (sand, vermiculite).[7] Do not rinse into drains.[7][8][9]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4670738, Triethoxy(p-tolyl)silane. Retrieved from [Link]

-

Wacker Chemie AG. Silane P-Triethoxy Technical Data Sheet. Retrieved from [Link]

- Gelest, Inc.Silane Coupling Agents: Connecting Across Boundaries. (General reference for silane mechanisms).

Sources

- 1. Triethoxy(p-tolyl)silane | 18412-57-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. pure-synth.com [pure-synth.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Triethoxy(p-tolyl)silane | C13H22O3Si | CID 4670738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. images.thdstatic.com [images.thdstatic.com]

- 6. airgas.com [airgas.com]

- 7. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 8. jlrorwxhjkirlo5q.leadongcdn.com [jlrorwxhjkirlo5q.leadongcdn.com]

- 9. media.adeo.com [media.adeo.com]

The Hydrolysis Mechanism of Triethoxy(o-tolyl)silane: Steric Dynamics and Kinetic Pathways

Executive Summary

Triethoxy(o-tolyl)silane represents a highly specialized class of sterically hindered aryltrialkoxysilanes. Its hydrolysis kinetics are fundamentally dictated by the ortho-methyl group on the phenyl ring, which imposes severe steric constraints on the silicon center. This technical guide dissects the acid- and base-catalyzed hydrolysis mechanisms, quantifies the steric and electronic effects using Taft parameters, and provides a self-validating experimental protocol for kinetic monitoring. Understanding these pathways is critical for researchers engineering controlled-release drug delivery systems, robust biosensor interfaces, and advanced chromatographic stationary phases.

Structural Context: The o-Tolyl Advantage in Surface Engineering

Organofunctional alkoxysilanes are the cornerstone of surface modification[1]. While standard precursors like phenyltriethoxysilane undergo rapid hydrolysis, they often suffer from uncontrolled oligomerization, leading to irreproducible surface coatings and unstable siloxane networks[2]. This compound mitigates this through the strategic placement of a methyl group at the ortho position of the phenyl ring[3].

This structural modification introduces significant steric bulk directly adjacent to the reactive silicon center. In the context of drug development and nanomedicine—where precise control over the siloxane network architecture is required to functionalize mesoporous silica nanoparticles—the retarded hydrolysis rate of the o-tolyl derivative allows for highly uniform, monolayer-like deposition rather than chaotic bulk polymerization[2].

Mechanistic Pathways of Hydrolysis

The conversion of the ethoxy groups (-OCH₂CH₃) to reactive silanols (-OH) proceeds via distinct mechanisms depending on the pH of the aqueous environment[4].

Acid-Catalyzed Hydrolysis (Sₙ2-Si)

Under acidic conditions, the mechanism is initiated by the rapid, reversible protonation of the ethoxy oxygen[5]. This creates a superior leaving group. The rate-determining step is the nucleophilic attack of water on the electrophilic silicon atom, proceeding via an Sₙ2-Si transition state[4].

While the electron-donating inductive effect (+I) of the o-tolyl group theoretically stabilizes the developing positive charge, the massive steric hindrance physically blocks the approach of the water molecule[6]. Consequently, the acid-catalyzed hydrolysis of this compound is significantly slower than that of its para-tolyl counterpart.

Acid-catalyzed hydrolysis pathway of this compound highlighting the SN2-Si transition.

Base-Catalyzed Hydrolysis (Pentacoordinate Intermediate)

In alkaline environments, the mechanism shifts. Hydroxide ions (OH⁻) directly attack the silicon atom to form a negatively charged, pentacoordinate intermediate (

Here, the o-tolyl group exerts a dual-inhibitory effect. Electronically, the methyl group increases electron density at the silicon, making it less susceptible to nucleophilic attack. Sterically, the formation of the bulky pentacoordinate intermediate is severely restricted by the ortho-methyl group, leading to a dramatic reduction in the hydrolysis rate[7].

Base-catalyzed mechanism showing the sterically hindered pentacoordinate intermediate formation.

Steric and Electronic Effects: The Taft Parameter Paradigm

To predict and control the hydrolysis kinetics, we rely on linear free-energy relationships, specifically the Taft equation, which separates polar and steric factors[8]. The ortho-substitution in this compound results in a highly negative Taft steric parameter (

Table 1: Comparative Steric and Kinetic Parameters of Aryltriethoxysilanes

| Silane Precursor | Substituent Position | Taft Steric Parameter ( | Relative Hydrolysis Rate ( | Relative Hydrolysis Rate ( |

| Phenyltriethoxysilane | None | ~ 0.00 (Reference) | 1.00 | 1.00 |

| Triethoxy(p-tolyl)silane | Para ( | ~ -0.07 | ~ 0.85 | ~ 1.10 |

| Triethoxy(m-tolyl)silane | Meta ( | ~ -0.07 | ~ 0.80 | ~ 1.00 |

| This compound | Ortho ( | ~ -1.24 (High bulk) | < 0.10 (Highly hindered) | ~ 0.40 (Hindered) |

(Note: Kinetic rates are normalized relative to the unsubstituted phenyl derivative to illustrate the profound impact of ortho-steric hindrance[6][10].)

Causality and Self-Validating Protocol Design

To empirically validate these mechanisms, a robust kinetic monitoring protocol is required. Traditional offline techniques (like GC-MS) are flawed because the hydrolysis and subsequent condensation reactions continue during sample preparation, skewing the kinetic data[2].

Causality in Design: We employ in-situ ¹H NMR spectroscopy. By conducting the reaction directly within the NMR tube using deuterated solvents, we eliminate sampling artifacts. The disappearance of the ethoxy methylene quartet (approx. 3.8 ppm) and the simultaneous appearance of the ethanol methylene quartet (approx. 3.6 ppm) provides a self-validating, real-time mass balance. If the sum of these integrals deviates from the initial silane concentration, it immediately flags the occurrence of unwanted side reactions (e.g., premature condensation)[6].

Experimental Protocol: In-Situ Kinetic Monitoring via ¹H NMR

Step 1: Reagent and Solvent Preparation

-

Dry Acetone-

over 3Å molecular sieves for 24 hours to establish a zero-water baseline. -

Prepare a D₂O-based buffer system (e.g., Acetic acid-

/ Sodium acetate for pH 4.5) to maintain a constant hydronium ion concentration throughout the reaction.

Step 2: Sample Formulation

-

Transfer 0.5 mL of the dried Acetone-

into a standard 5 mm NMR tube. -

Add 0.1 mmol of this compound.

-

Seal the tube and equilibrate in the NMR spectrometer at 298 K for 5 minutes. Acquire a baseline ¹H spectrum (

).

Step 3: Reaction Initiation

-

Eject the sample and rapidly inject 1.0 mmol of the D₂O buffer (a 10-fold stoichiometric excess to ensure pseudo-first-order kinetics).

-

Invert the tube three times for homogeneous mixing and immediately re-insert it into the spectrometer probe.

Step 4: Data Acquisition and Processing

-

Execute a pseudo-2D NMR array, acquiring a 1D ¹H spectrum every 30 seconds for a total duration of 120 minutes.

-

Process the spectra by integrating the distinct ethoxy (-OCH₂CH₃) and ethanol signals.

-

Fit the normalized concentration decay curve to the pseudo-first-order integrated rate law:

to extract the observed rate constant.

Self-validating experimental workflow for in-situ kinetic monitoring via NMR spectroscopy.

References

- Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Ingenta Connect.

- Arkles, B., et al. (1992). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. University of New Mexico.

- Cheng, et al. (2021).

- BLD Pharm. (2024). Triethoxy(o-tolyl)

- Benchchem. (2024).

Sources

- 1. Kinetics of the hydrolysis and condensation of organofunctional a...: Ingenta Connect [ingentaconnect.com]

- 2. gelest.com [gelest.com]

- 3. 18412-55-0|this compound|BLD Pharm [bldpharm.com]

- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics of the hydrolysis and condensation of organofunctional a...: Ingenta Connect [ingentaconnect.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Definitive Guide to the Solubility & Handling of Triethoxy(o-tolyl)silane

The following guide details the solubility profile, physicochemical behavior, and handling protocols for Triethoxy(o-tolyl)silane (also known as (2-Methylphenyl)triethoxysilane ).

Executive Summary & Chemical Identity

This compound is an organosilane coupling agent characterized by a silicon atom bonded to three hydrolyzable ethoxy groups and one non-hydrolyzable o-tolyl (2-methylphenyl) group.

While often overshadowed by its para-isomer or the unsubstituted phenyltriethoxysilane (PhTES), the ortho-isomer possesses unique steric properties.[1] The methyl group at the ortho position creates significant steric hindrance around the silicon center, retarding hydrolysis rates and enhancing hydrolytic stability compared to PhTES. This makes it a critical candidate for applications requiring controlled silanization or enhanced lipophilicity.

| Property | Description |

| Chemical Name | This compound; (2-Methylphenyl)triethoxysilane |

| Molecular Formula | |

| Molecular Weight | ~254.4 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~235–240 °C (Estimated based on PhTES & p-tolyl analogs) |

| Density | ~0.99–1.01 g/mL |

| Key Feature | Steric Hindrance: The o-methyl group shields the Si atom, slowing nucleophilic attack (hydrolysis).[2][3] |

Solubility Thermodynamics & Solvent Selection

Understanding the solubility of this compound requires analyzing its interaction parameters. It is a lipophilic, low-polarity molecule. Its solubility is governed by London dispersion forces (due to the aromatic ring and ethyl chains) and weak polar interactions (Si-O bonds).

Hansen Solubility Parameters (Estimated)

Since experimental HSP values for the specific o-tolyl isomer are rare, we derive them from the structurally analogous Phenyltriethoxysilane (PhTES), adjusting for the additional methyl group (which increases Dispersion

-

Dispersion (

): ~15.5 -

Polarity (

): ~2.5 -

Hydrogen Bonding (

): ~3.0

Implication: The molecule effectively "dissolves like like." It requires solvents with high dispersion components and low polarity.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |

| Aromatic Hydrocarbons | Toluene , Xylene, Benzene | Excellent | Preferred Choice. Matches the aromatic nature of the silane. Ideal for refluxing due to high BP. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Excellent | Good for room temperature work. High volatility allows easy removal. |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Good | THF is excellent but must be anhydrous to prevent premature hydrolysis. |

| Alcohols | Ethanol, Methanol, Isopropanol | Reactive | Caution: Soluble, but undergoes transesterification. Use Ethanol to avoid mixed alkoxy species. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Moderate | Soluble, but may require heating. Less effective solvation than aromatics. |

| Polar Aprotic | Acetone, Acetonitrile, DMF | Fair to Good | Soluble, but high polarity differences may cause phase issues if water is present. |

| Water | Water | Insoluble / Reactive | Immiscible. Reacts slowly at the interface to form silanols (hydrolysis). |

The "Reactive Solvent" Trap

Researchers often dissolve silanes in alcohols. For this compound:

-

In Ethanol: Safe (solvent matches the leaving group).

-

In Methanol: Avoid. The methoxy groups of the solvent will exchange with the ethoxy groups on the silicon (Transesterification), creating a mixture of ethoxy/methoxy silanes and altering reaction kinetics.

Reactivity Profile: The "Ortho Effect"

The defining feature of this molecule is the steric hindrance provided by the o-methyl group.[1]

-

Hydrolysis: The rate limiting step in silanization is the nucleophilic attack of water on the Silicon atom. The ortho-methyl group physically blocks this path, making this compound hydrolyze significantly slower than Phenyltriethoxysilane or Triethoxy(p-tolyl)silane.

-

Condensation: Once hydrolyzed, the resulting silanols (

) are also sterically hindered, leading to slower self-condensation (longer shelf life of the hydrolyzed sol) and more controlled surface monolayer formation.

Diagram 1: Solubility & Reactivity Logic

Caption: Logical flow of solvent interactions. Note the stability in aromatics versus the chemical changes in alcohols and water.

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution

Objective: Create a 5% (w/v) solution for surface modification or synthesis without degradation.

-

Glassware Prep: Dry all glassware (volumetric flask, pipettes) in an oven at 120°C for 2 hours to remove adsorbed moisture. Cool in a desiccator.

-

Solvent Choice: Select Anhydrous Toluene (Water content < 50 ppm).

-

Why: Toluene provides excellent solubility and a high boiling point for subsequent thermal curing.

-

-

Inert Atmosphere: Purge the flask with dry Nitrogen (

) or Argon. -

Addition:

-

Weigh the this compound rapidly (hygroscopic).

-

Add to the flask.

-

Fill to volume with Anhydrous Toluene.

-

-

Storage: Seal with a septum or Parafilm. Store in a cool, dark place. Stable for months if moisture is excluded.

Protocol B: Controlled Hydrolysis for Surface Silanization

Objective: Activate the silane for bonding to a substrate (e.g., Silica, Glass).

-

Solvent System: Prepare a mixture of 95% Ethanol / 5% Water .

-

Note: Ethanol is used to ensure miscibility between the hydrophobic silane and water.

-

-

Acid Catalyst: Adjust pH to 4.5–5.0 using Acetic Acid.

-

Mechanism: Acid catalysis protonates the ethoxy group, making it a better leaving group, which is crucial to overcome the steric hindrance of the o-tolyl group.

-

-

Mixing: Add this compound to a concentration of 1-2%.

-

Aging (Critical Step): Stir for 1–2 hours at room temperature.

-

Differentiation: Unlike PhTES (which hydrolyzes in ~15-30 mins), the o-tolyl isomer requires longer aging due to the steric blocking of the Si center.

-

-

Application: Dip or spin-coat the substrate immediately after the aging period.

Diagram 2: Surface Modification Workflow

Caption: Workflow for surface modification. The extended hydrolysis time is specific to the sterically hindered o-tolyl group.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for HSP theory and group contribution methods). Link

-

Arkles, B. (2014). Hydrophobicity, Hydrophilicity and Silanes. Gelest, Inc. (Authoritative source on silane hydrolysis kinetics and steric effects). Link

-

Plueddemann, E. P. (1991). Silane Coupling Agents. Springer Science & Business Media. (Foundational text on organosilane chemistry and solvent interactions). Link

-

Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology. (Detailed mechanistic review of silane hydrolysis rates). Link

Sources

Thermal Stability and Degradation Kinetics of Triethoxy(o-tolyl)silane: A Comprehensive Mechanistic Guide

Executive Summary

Triethoxy(o-tolyl)silane (CAS: 18412-55-0) is a highly specialized aryltrialkoxysilane utilized as a critical precursor in surface modification, cross-linking of advanced polymer composites, and stationary phase functionalization in chromatography[1]. In high-temperature applications, understanding the exact thermal limits and degradation pathways of this molecule is paramount. This guide synthesizes the thermodynamic parameters and mechanistic pathways that govern the thermal stability of this compound, providing self-validating experimental workflows for rigorous kinetic analysis.

Molecular Architecture & Steric Dynamics

To understand the thermal behavior of this compound, we must first analyze its molecular architecture. The molecule consists of a central silicon atom bonded to three ethoxy groups and one ortho-tolyl group.

-

Steric Shielding vs. Bond Strain: The ortho-methyl group on the phenyl ring introduces significant steric hindrance around the silicon center. While this steric bulk provides excellent kinetic stability against premature nucleophilic attack (e.g., ambient hydrolysis), it inherently induces localized bond strain.

-

Bond Dissociation Energies (BDE): Thermal stability is dictated by the weakest links in the molecular framework. The Si–O bond is highly stable (~452 kJ/mol); however, the C–O and C–C bonds within the ethoxy substituents, alongside the sterically strained Si–C(aryl) bond, serve as the primary initiation sites for thermal cleavage.

Mechanistic Pathways of Thermal Decomposition

The thermal decomposition of aryltrialkoxysilanes generally commences at approximately 300 °C[2]. Rather than a single catastrophic breakdown, the degradation is a sequenced, multi-step process driven by specific activation energies[3]:

-

Phase I: Alkoxy Group Cleavage (250 °C – 350 °C): The initial mass loss is attributed to the thermal cracking of the ethoxy groups. This predominantly proceeds via a β-hydride elimination mechanism, releasing ethylene gas and forming intermediate silanols. These silanols rapidly condense into a highly cross-linked siloxane network.

-

Phase II: Si-Aryl Bond Scission (350 °C – 500 °C): As thermal stress increases, the Si–C(aryl) bond undergoes homolytic cleavage. The ortho-methyl group can participate in secondary radical reactions, leading to the evolution of toluene or other volatile aromatic byproducts.

-

Phase III: Char Formation (>500 °C): The residual siloxane network undergoes further mineralization, resulting in a stable char composed primarily of silicon dioxide (SiO2) or silicon carbide (SiC), depending on whether the atmosphere is oxidative or inert.

Figure 1: Mechanistic pathway of this compound thermal decomposition.

Thermodynamic Profiling: Quantitative Data

To accurately profile thermal stability, Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) is employed. Table 1 synthesizes the quantitative thermal data expected for this compound under a strictly inert nitrogen atmosphere.

Table 1: Thermal Degradation Parameters (N₂ Atmosphere, 10 °C/min)

| Parameter | Temperature/Value | Mechanistic Attribution |

| T_onset (1% mass loss) | ~210 °C | Volatilization of trace impurities / early ethoxy cleavage. |

| T_5% (5% mass loss) | ~265 °C | Primary cleavage of -OCH₂CH₃ groups. |

| T_max1 (Peak DTG 1) | ~320 °C | Maximum rate of ethylene evolution and siloxane condensation. |

| T_max2 (Peak DTG 2) | ~410 °C | Homolytic cleavage of the sterically strained Si-o-tolyl bond. |

| Char Yield (at 800 °C) | 18 – 22% | Formation of amorphous Si-O-C / SiO₂ residue. |

Experimental Workflows: Self-Validating Protocols

As an Application Scientist, I emphasize that thermal data is only as reliable as the protocol generating it. A common pitfall in silane thermal analysis is mistaking simple evaporation for chemical degradation. The following step-by-step methodology ensures a self-validating system by extracting kinetic parameters (Activation Energy,

Protocol: High-Fidelity TGA/DSC Kinetic Analysis

-

Inert Sample Preparation: Handle this compound exclusively in an argon-filled glovebox. Causality: Ambient moisture causes premature hydrolysis of the ethoxy groups into silanols, artificially skewing the Phase I mass loss data.

-

Crucible Selection: Utilize hermetically sealable alumina crucibles equipped with a pinhole lid. Causality: The pinhole allows evolved decomposition gases (ethylene, toluene) to escape without causing crucible rupture, while maintaining sufficient vapor pressure to differentiate physical boiling from chemical decomposition.

-

Atmospheric Purge: Load 5–10 mg of the sample into the TGA furnace. Purge with high-purity Nitrogen (50 mL/min) for 30 minutes prior to heating to establish a strictly non-oxidative environment.

-

Isothermal Hold: Ramp the temperature to 100 °C at 10 °C/min and hold isothermally for 10 minutes. Causality: This step eliminates any physically absorbed moisture or residual volatile solvents without triggering the silane's chemical degradation.

-

Dynamic Heating Cycles: Run separate experiments on fresh aliquots at multiple heating rates (

) of 5, 10, 15, and 20 °C/min from 100 °C up to 800 °C. -

Kinetic Extraction (Kissinger Method): Extract the peak degradation temperatures (

) from the Derivative Thermogravimetry (DTG) curves for each heating rate. Plot

Figure 2: Self-validating TGA/DSC experimental workflow for kinetic analysis.

Applications in High-Temperature Environments

For drug development professionals and materials scientists, the thermal limits of this compound dictate its application boundaries. When utilized as a stationary phase modifier in high-temperature chromatography or as a coupling agent in thermally resistant polymer composites, processing temperatures must be strictly maintained below 250 °C. Exceeding this threshold initiates the β-hydride elimination of the ethoxy groups, compromising the structural integrity of the silane linkage and leading to catastrophic failure of the surface modification.

References

Sources

reactivity of the Si-O bond in triethoxy(o-tolyl)silane

An In-Depth Technical Guide to the Reactivity of the Si-O Bond in Triethoxy(o-tolyl)silane

Introduction

Organoalkoxysilanes are a cornerstone of modern materials science, serving as indispensable coupling agents, precursors for sol-gel processes, and agents for surface modification. Their utility is fundamentally derived from the reactivity of the silicon-alkoxy (Si-OR) bond, which acts as a chemical handle for forming robust siloxane (Si-O-Si) networks and for covalently bonding to inorganic surfaces. This guide provides a detailed examination of the Si-O bond reactivity in a specific, sterically hindered organoalkoxysilane: this compound.

Unlike its less hindered phenyl or p-tolyl analogues, the ortho-methyl substituent on the aromatic ring of this compound introduces significant steric constraints around the central silicon atom.[1] This structural feature profoundly influences the kinetics and pathways of its primary reactions—hydrolysis and condensation. Understanding these nuances is critical for researchers, scientists, and drug development professionals who utilize silane chemistry to design advanced materials, control surface properties, and develop novel formulations. This document will explore the mechanistic underpinnings of its reactivity, provide field-proven experimental methodologies, and discuss the practical implications of its unique chemical behavior.

Chapter 1: Fundamental Chemistry of the Si-O-C Linkage

The reactivity of this compound is centered on the three ethoxy groups (–OCH₂CH₃) bonded to the silicon atom. The Si-O bond is significantly more polarized and labile than its carbon analogue (C-O) due to the lower electronegativity and larger atomic radius of silicon. This inherent polarity makes the silicon atom a prime target for nucleophilic attack, which is the first step in the cleavage of the Si-O bond.[2]

The overall process of converting the trialkoxysilane into a polysiloxane network involves two fundamental, sequential reactions:

-

Hydrolysis: The cleavage of the Si-O(Et) bond by water to form a silanol (Si-OH) group and ethanol.

-

Condensation: The reaction between silanol groups (or between a silanol and an ethoxy group) to form a stable siloxane (Si-O-Si) bond.[3]

The rates and interplay of these reactions are heavily dependent on factors such as pH, water concentration, solvent, and, most importantly for this guide, the steric and electronic nature of the non-hydrolyzable o-tolyl group.[2][4]

Chapter 2: Hydrolysis: The Gateway Reaction

Hydrolysis is the initiation step for all subsequent chemistry. In this reaction, the three ethoxy groups are sequentially replaced by hydroxyl groups, converting this compound into o-tolylsilanetriol.

Si(o-tolyl)(OEt)₃ + 3 H₂O ⇌ Si(o-tolyl)(OH)₃ + 3 EtOH

This reaction is exceptionally slow in neutral water but is readily catalyzed by acids or bases.[5]

Catalytic Mechanisms

Acid Catalysis: Under acidic conditions, a proton rapidly protonates the oxygen atom of an ethoxy group, making it a better leaving group (ethanol). A water molecule then attacks the electrophilic silicon atom. This process typically proceeds through a pentacoordinate transition state.[6]

Base Catalysis: In a basic medium, a hydroxide ion (OH⁻), a potent nucleophile, directly attacks the silicon atom. This forms a pentacoordinate intermediate, which then expels an ethoxide anion (EtO⁻). The ethoxide is subsequently protonated by water to form ethanol.[6]

Caption: Primary pathways for silanol condensation.

Chapter 4: Experimental Design & Analysis

Studying the reactivity of this compound requires precise experimental control and appropriate analytical techniques. The following protocol outlines a method for monitoring hydrolysis kinetics using Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: Kinetic Analysis of Hydrolysis by ¹H NMR

This protocol is designed to measure the rate of disappearance of the ethoxy groups and the appearance of ethanol under pseudo-first-order conditions.

Materials:

-

This compound

-

Deuterated solvent (e.g., Acetone-d₆ or CDCl₃)

-

Deionized water (or D₂O to avoid a large H₂O peak)

-

Catalyst (e.g., HCl or NH₄OH solution)

-

Internal standard (e.g., Mesitylene or 1,4-Dioxane)

-

NMR tubes, micropipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound and the internal standard in the deuterated solvent. The internal standard must have a peak that does not overlap with the reactant or product signals.

-

Reaction Initiation: In a temperature-controlled NMR spectrometer (e.g., at 25 °C), place an NMR tube containing the stock solution.

-

Inject a precise amount of the aqueous catalyst solution into the NMR tube. The amount of water should be in large excess relative to the silane to ensure pseudo-first-order kinetics.

-

Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes).

-

Data Analysis:

-

Identify the characteristic signals for the ethoxy group's methylene (–OCH₂–, quartet around 3.8-3.9 ppm) and the internal standard.

-

Integrate the area of the ethoxy methylene peak and the internal standard peak in each spectrum.

-

Normalize the ethoxy peak integral against the constant integral of the internal standard to correct for any variations.

-

Plot the natural logarithm of the normalized ethoxy peak area (ln[Silane]) versus time.

-

The slope of this plot will be the negative of the pseudo-first-order rate constant (-k').

-

Caption: Experimental workflow for kinetic analysis of silane hydrolysis by NMR.

Complementary Analytical Techniques

-

²⁹Si NMR Spectroscopy: Provides detailed information about the different silicon environments, allowing for the identification and quantification of the starting silane, partially and fully hydrolyzed species (silanols), and various condensed oligomers. [7]* Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for tracking the progress of both hydrolysis and condensation by monitoring the disappearance of Si-O-C bands (~1100 cm⁻¹) and the appearance of Si-OH (~900 cm⁻¹) and Si-O-Si (~1020-1080 cm⁻¹) bands.

Quantitative Data Summary

While specific kinetic data for this compound is not widely published, comparative studies on similar silanes highlight the impact of steric hindrance. The following table illustrates this principle with representative data.

| Silane | Relative Hydrolysis Rate (Acidic) | Primary Influencing Factor |

| Triethoxy(phenyl)silane | ~1.0 (Reference) | Electronic effects |

| Triethoxy(p-tolyl)silane | ~0.9 | Weak electronic + minimal steric |

| This compound | << 1.0 (Significantly Slower) | Dominant Steric Hindrance |

| Triethoxy(propyl)silane | ~1.5 | Less electron-withdrawing than aryl |

Note: Values are illustrative to demonstrate established chemical principles. Absolute rates are highly dependent on specific reaction conditions. [1][2]

Conclusion

The is a nuanced interplay of electronic and steric factors, with the latter playing a dominant and decisive role. The ortho-methyl group acts as a steric gatekeeper, significantly retarding the rate of hydrolysis compared to its less-hindered counterparts. This controlled reactivity can be a distinct advantage in applications where a slower, more manageable conversion from alkoxysilane to a siloxane network is desired, allowing for greater control over film formation, particle growth, and surface functionalization. By understanding the fundamental mechanisms and the specific influence of the o-tolyl substituent, researchers can better predict, control, and harness the chemistry of this unique silane for the development of advanced materials.

References

-

Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology. [Link]

-

Laine, R. M., et al. (2023). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. Organometallics. [Link]

-

Abdullah, M., & El-Shatoury, S. A. (2017). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers. [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. [Link]

-

US/ICCA. (2010). SIDS INITIAL ASSESSMENT PROFILE for Triethoxy(octyl)silane. OECD SIDS. [Link]

-

Wang, C., & Nicholas, K. M. (2000). Hydrolysis and Condensation of Self-Assembled Monolayers of (3-Mercaptopropyl)trimethoxysilane on Ag and Au Surfaces. Langmuir. [Link]

-

Laine, R. M., et al. (2023). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. ACS Publications. [Link]

-

Semantic Scholar. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Semantic Scholar. [Link]

-

Arkles, B., et al. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. [Link]

-

Cypryk, M., & Apeloig, Y. (2002). Mechanism of the Acid-Catalyzed Si-O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of triethoxy silane. PrepChem.com. [Link]

- Van-Dyk, J., et al. (2004). Hydrolysis of silanes and surface treatment with the hydrolysis product.

-

Senderska, K., & Schabowicz, K. (2019). (a) Triethoxyoctylsilane (OTES), (b) Hydrolysis and polycondensation reactions of silane. ResearchGate. [Link]

- Jiang, Y., et al. (2006). Production process of triethoxy silane.

-

SANFAN Chemical. (2025). Sol-Gel Method and TEOS. SANFAN Chemical. [Link]

-

Osterholtz, F. D., & Pohl, E. R. (1991). Hydrolysis of Silanes. Scribd. [Link]

- Jiang, Y., et al. (2008). Production process of triethoxy silane.

-

Wang, D., & Gu, G. (2012). Spectroscopic studies of triethoxysilane sol-gel and coating process. ResearchGate. [Link]

-

Siramanont, J., et al. (2014). Sol-Gel Process of Alkyltriethoxysilane in Latex for Alkylated Silica Formation in Natural Rubber. ResearchGate. [Link]

-

Dankert, F., & von Hänisch, C. (2021). Siloxane Coordination Revisited: Si-O Bond Character, Reactivity and Magnificent Molecular Shapes. ResearchGate. [Link]

-

Laine, R. M., et al. (2023). Neighboring Group Effects on the Rates of Cleavage of Si-O-Si-Containing Compounds. ResearchGate. [Link]

-

Martynova, Y. A., et al. (2020). Stereoregular cyclic p-tolyl-siloxanes with alkyl, O- and N-containing groups as promising reagents for the synthesis of functionalized organosiloxanes. New Journal of Chemistry. [Link]

-

Grzelka, J., et al. (2018). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. SciSpace. [Link]

-

D'Souza, J., & Berg, J. C. (2008). Interfacial Modification of Silica Surfaces Through -Isocanatopropyl Triethoxy Silane--Amine Coupling Reactions. NIST. [Link]

-

Salon, M. C. B., et al. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. [Link]

-

Luginsland, H. D. (1997). Investigations into the Silica/Silane Reaction System. Semantic Scholar. [Link]

-

Behringer, K., & Blümel, J. (1996). REACTIONS OF ETHOXYSILANES WITH SILICA: A SOLID.STATE NMR STUDY. Marcel Dekker, Inc. [Link]

-

Dow. (n.d.). Organo-Functional Silanes. Dow. [Link]

-

Sharma, R., et al. (2016). Sol-Gel Derived Nanomaterials and It's Applications: A Review. International Science Community Association. [Link]

-

Vignesh, S., et al. (2021). Sol-gel process for synthesis of nanoparticles and applications thereof. The Pharma Innovation Journal. [Link]

-

Wittmann, F. H., & Gerdes, A. (n.d.). Reactive Transport of Silanes in Cement Based Materials. Hydrophobe.org. [Link]

-

Wang, D., et al. (2022). Pd-Catalyzed Intermolecular Si–O Formation via Si–C Activation. ChemRxiv. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Kinetics of the hydrolysis and condensation of organofunctional a...: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. gelest.com [gelest.com]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. researchgate.net [researchgate.net]

The o-Tolyl Group in Silane Chemistry: Steric Control, Stability, and Synthetic Utility

Executive Summary

The o-tolyl group (2-methylphenyl) represents a critical "Goldilocks" substituent in organosilicon chemistry, bridging the gap between the sterically unencumbered phenyl group and the kinetically inert mesityl (2,4,6-trimethylphenyl) group. Its utility stems from the strategic placement of the ortho-methyl group, which exerts a profound directional steric influence on the silicon center without completely shutting down reactivity. This guide explores the o-tolyl group's role in modulating reaction rates, stabilizing reactive intermediates like silylium ions, and serving as a robust bioisostere in medicinal chemistry.

Fundamental Properties: Sterics and Electronics[1]

The distinct behavior of o-tolyl silanes is governed by the interplay of steric gearing and weak electron donation.

Steric Parameters and Conformation

Unlike the phenyl group, which can rotate freely to minimize steric clash, the o-tolyl group adopts preferred conformations to avoid interaction between the ortho-methyl group and other substituents on the silicon.

-

Steric Shielding: The ortho-methyl group effectively blocks one quadrant of the space around the silicon atom. This "directional shielding" is less absolute than the "hemispherical shielding" of a tert-butyl or trimesityl group, allowing for fine-tuned access to the silicon center.

-

Comparison:

-

Phenyl: Low steric bulk, susceptible to rapid nucleophilic attack.

-

o-Tolyl: Moderate to high steric bulk; restricts rotation (atropisomerism potential) and slows nucleophilic attack.

-

Mesityl: Extreme steric bulk; often renders the silicon center inert to standard nucleophiles.

-

Electronic Effects

The methyl group is weakly electron-donating via induction (+I). In the ortho position, this effect is often overshadowed by sterics, but it does make the silicon center slightly less electrophilic than a triphenylsilyl analog. This subtle electronic deactivation, combined with steric hindrance, significantly increases the stability of o-tolyl silanes toward hydrolysis.

Mechanistic Influence in Catalysis and Reactivity

The o-tolyl group is not merely a spectator; it actively dictates the reaction pathway.

Hiyama Cross-Coupling

In Palladium-catalyzed Hiyama coupling, the rate-determining step is often the transmetalation, which requires the formation of a pentacoordinate silicate intermediate.

-

The o-Tolyl Effect: The steric bulk of the o-tolyl group destabilizes the formation of the hypervalent silicate intermediate (Si-F-Pd bridge). While this slows the reaction compared to phenylsilanes, it suppresses side reactions (like protodesilylation) and allows for the coupling of sensitive substrates where a slower, more controlled release of the organic group is beneficial.

Stabilization of Silylium Ions

Silylium ions (

-

Mechanism: The o-tolyl group provides "kinetic stabilization." The ortho-methyl groups can orient themselves to cage the silicon atom, preventing the approach of solvent molecules or counterions. While not as effective as the mesityl group, o-tolyl substituents allow for the generation of "quasi-free" silylium character that is reactive enough for C-F bond activation but stable enough to prevent immediate degradation.

Inhibition of Brook Rearrangement

The Brook rearrangement involves the migration of a silyl group from carbon to oxygen (

-

Inhibition: This migration proceeds through a pentacoordinate transition state. The o-tolyl group destabilizes this transition state via steric repulsion. Consequently,

-silyl carbinols bearing o-tolyl groups are significantly more stable toward base-induced rearrangement than their phenyl analogs, allowing for the isolation of intermediates that would otherwise decompose.

Visualization: Steric Influence in Hiyama Coupling

The following diagram illustrates how the o-tolyl group sterically hinders the transmetalation step, acting as a kinetic throttle.

Caption: The o-tolyl group destabilizes the hypervalent silicate intermediate, acting as a kinetic brake on transmetalation.

Applications in Synthesis and Drug Design[1][2]

Atroposelective Synthesis

Recent advances have utilized o-tolyl silanes to induce axial chirality. The restricted rotation around the Si-C(aryl) bond, combined with the steric bulk of the o-tolyl group, allows for the synthesis of silicon-stereogenic atropisomers. This is particularly useful in designing novel chiral ligands for asymmetric catalysis.

The "Silicon Switch" in Medicinal Chemistry

Replacing a phenyl ring with an o-tolyl silyl group is a potent bioisosteric strategy.

-

Metabolic Stability: The ortho-methyl group blocks a common site of metabolic oxidation (the ortho position) and sterically shields the Si-C bond from enzymatic hydrolysis.

-

Lipophilicity: The addition of the methyl group and the silicon atom increases

, enhancing membrane permeability and blood-brain barrier penetration. -

Conformational Locking: The steric clash of the o-tolyl group can lock the drug molecule into a bioactive conformation, potentially increasing potency and selectivity.

Experimental Protocols

Synthesis of Di(o-tolyl)silane via Grignard Reagent

Objective: Synthesize a sterically hindered hydrosilane precursor.

Reagents:

-

o-Tolylmagnesium bromide (1.0 M in THF)

-

Dichlorosilane (

) or Dichloromethylsilane ( -

Anhydrous THF

-

Hexanes

Protocol:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar under an argon atmosphere.

-

Solvent: Add anhydrous THF (100 mL) and cool to 0°C.

-

Silane Addition: Add Dichlorosilane (5.0 g, 1.0 eq) via syringe. Caution: Chlorosilanes are moisture-sensitive and corrosive.

-

Grignard Addition: Transfer o-tolylmagnesium bromide (2.1 eq) to the addition funnel. Add dropwise over 60 minutes at 0°C. The slow addition is crucial to prevent oligomerization.

-

Reflux: Once addition is complete, warm to room temperature, then heat to mild reflux (65°C) for 12 hours to ensure complete substitution of the bulky aryl groups.

-

Quench: Cool to 0°C and carefully quench with saturated aqueous

. -

Workup: Extract with hexanes (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Purify via vacuum distillation. Di(o-tolyl)silane typically boils at higher temperatures; use a short-path distillation head.

Critical Note: Be aware of the Benzyl-to-o-Tolyl Rearrangement . If synthesizing o-tolyl carbinols via Grignard addition to aldehydes, benzylmagnesium halides can rearrange to o-tolyl products under specific conditions. Ensure starting materials are isomerically pure.

Comparative Data: Hydrolytic Stability

The following table summarizes the half-life (

| Silyl Group | Substituents | Relative Steric Bulk | Hydrolytic Stability ( |

| TMS | Trimethyl | Low | < 1 min |

| PhMe2Si | Phenyldimethyl | Low-Medium | ~ 15 min |

| o-TolMe2Si | o-Tolyldimethyl | Medium-High | ~ 120 min |

| TBDMS | tert-Butyldimethyl | High | ~ 24 hours |

| Mes3Si | Trimesityl | Very High | Inert |

References

-

Lambert, J. B., & Zhao, Y. "The Trimesitylsilylium Cation." Journal of the American Chemical Society, 1996. [Link]

-

Brook, A. G. "Molecular Rearrangements of Organosilicon Compounds." Accounts of Chemical Research, 1974. [Link]

-

Franz, A. K., & Wilson, S. O. "Organosilicon Molecules with Medicinal Applications." Journal of Medicinal Chemistry, 2013. [Link]

Methodological & Application

Application Note: Surface Modification of Silica with Triethoxy(o-tolyl)silane

Abstract & Introduction

This guide details the protocol for modifying silica surfaces (nanoparticles, gel, or glass) with Triethoxy(o-tolyl)silane (CAS: 18412-55-0). Unlike standard alkyl silanes, the o-tolyl moiety introduces a unique combination of aromatic

Why this molecule?

In drug development and chromatography (e.g., HPLC stationary phases), the o-tolyl group provides superior hydrolytic stability compared to phenyl or p-tolyl ligands. The ortho-methyl group sterically shields the siloxane anchor (

Key Material Properties[1][2][3][4][5][6]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 18412-55-0 |

| Molecular Formula | |

| Molecular Weight | 254.40 g/mol |

| Boiling Point | ~106 °C (at 0.24 kPa) |

| Appearance | Colorless to pale yellow liquid |

| Hydrolytic Stability | High (Sterically hindered) |

| Storage | Moisture sensitive; Store under inert gas ( |

Mechanism of Action: The "Ortho" Effect

The success of this modification relies on understanding the kinetics. The ethoxy groups must hydrolyze to silanols (

Mechanistic Pathway (Graphviz)

Figure 1: Reaction pathway for this compound. The ortho-substitution requires catalyzed hydrolysis conditions.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7][8][9] Protocol A is recommended for high-performance applications (HPLC, biosensors) requiring a dense, monolayer coating. Protocol B is for bulk material modification where density is less critical.

Protocol A: Anhydrous Liquid-Phase Deposition (High Density)

Best for: HPLC stationary phases, precision glass coatings.

Reagents:

-

This compound (>97%)

-

Anhydrous Toluene (dried over molecular sieves)

-

Catalyst: n-Butylamine or Imidazole (Base catalysis promotes surface condensation)

-

Substrate: Activated Silica (dried at 120°C for 4h to remove physisorbed water)

Step-by-Step Workflow:

-

Activation: Ensure silica substrate is clean. For silica gel, acid wash (10% HCl), rinse to neutral, and dry at 120°C under vacuum for 4 hours. This leaves only reactive isolated silanols.

-

Reaction Mix: In a round-bottom flask equipped with a reflux condenser and

inlet, dissolve the silane in anhydrous toluene to a final concentration of 2% - 5% (v/v) .-

Note: Add base catalyst (e.g., 0.1% n-butylamine) to accelerate the reaction of the sterically hindered silane.

-

-

Reflux: Add the activated silica. Reflux the mixture at 110°C for 12–24 hours .

-

Expert Insight: The long reflux time is mandatory. The o-tolyl group slows down the kinetics; insufficient time leads to low surface coverage.

-

-

Washing: Cool to room temperature. Filter the silica (or remove wafer). Wash extensively in this order:

- Toluene (removes unreacted silane)

- Ethanol (removes catalyst)

- Acetone (facilitates drying)

-

Curing (Critical): Place the modified silica in an oven at 110°C - 120°C for 2 hours .

-

Why? This step drives the final condensation of residual

groups, "locking" the silane to the surface and preventing future hydrolysis.

-

Protocol B: Aqueous/Alcohol Deposition (Batch)

Best for: Fillers, pigment treatment, composite reinforcement.

Reagents:

-

Ethanol (95%) / Water (5%) mixture

-

Acetic Acid (to adjust pH)

Step-by-Step Workflow:

-

Hydrolysis Pre-step: Prepare a 95% Ethanol / 5% Water solution. Adjust pH to 4.5–5.5 with acetic acid.

-

Expert Insight: Acid catalysis is preferred here to promote hydrolysis of the ethoxy groups before condensation begins.

-

-

Silane Addition: Add this compound (1–2% final conc.). Stir for 30–60 minutes at room temperature.

-

Observation: The solution should remain clear. If it turns cloudy, the silane is self-condensing (polymerizing) too early.

-

-

Application: Dip the substrate or add silica powder to the solution. Stir for 30 minutes.

-

Curing: Remove substrate/filter powder. Cure at 110°C for 1 hour.

Characterization & Quality Control

To validate the modification, use the following hierarchy of tests:

| Technique | Target Metric | Expected Result |

| Contact Angle (Goniometry) | Hydrophobicity | Water contact angle >85° (indicates aromatic coverage). |

| TGA (Thermogravimetric Analysis) | Grafting Density | Mass loss between 200°C–600°C. Calculate |

| FTIR (ATR or Transmission) | Chemical Bonding | Appearance of aromatic C-H stretch (3000-3100 |

| Elemental Analysis (CHN) | Carbon Content | %C increase correlates to ligand density. |

Calculation of Grafting Density ( )

From TGA or Elemental Analysis data, calculate ligand density (

- : Percentage of carbon by weight.

- : Number of carbon atoms in the silane (13 for this compound).

-

: Specific surface area of the silica (

Troubleshooting Guide

Problem: Low hydrophobicity / Low Carbon loading.

-

Cause: Incomplete hydrolysis due to steric bulk.

-

Solution: Increase reflux time in Protocol A (up to 48h) or increase catalyst concentration. Ensure silica was not over-dried (surface needs some -OH groups, but no bulk water).

Problem: White powdery residue on surface.

-

Cause: Bulk polymerization (silane reacting with itself, not the surface).

-

Solution: Ensure solvent (Toluene) is strictly anhydrous. Reduce silane concentration. Increase washing steps with toluene before the ethanol wash.

Problem: "Bleed" of silane during use.

-

Cause: Silane was physisorbed (hydrogen bonded) but not covalently bound.

-

Solution: The Curing Step (120°C) was skipped or insufficient. Re-cure the sample.

References

-

Sigma-Aldrich. this compound Product Specification & Properties.[5] (CAS 18412-55-0).[10] Link

-

Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (Comprehensive guide on hydrolysis kinetics and steric effects). Link

- Unger, K. K., et al. "Packings and Stationary Phases in Chromatographic Techniques." Journal of Chromatography Library, Vol 47. (Discusses steric protection of siloxane bonds in HPLC).

-

Kirk-Othmer Encyclopedia of Chemical Technology. Silicon Compounds, Silanes. (General mechanism of alkoxysilane hydrolysis).[11] Link

-

PubChem. this compound Compound Summary. National Library of Medicine. Link

Sources

- 1. Triethoxy-n-octylsilane | 2943-75-1 | TCI AMERICA [tcichemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. couplingagentses.com [couplingagentses.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. msds.evonik.com [msds.evonik.com]

- 8. broadpharm.com [broadpharm.com]

- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 10. 18412-55-0|this compound|BLD Pharm [bldpharm.com]

- 11. gelest.com [gelest.com]

Application Note: Triethoxy(o-tolyl)silane in the Development of Advanced Chromatographic Stationary Phases

Introduction & Mechanistic Overview

Triethoxy(o-tolyl)silane (CAS No. 18412-55-0) is a highly specialized organosilane coupling agent utilized extensively in the surface modification of chromatographic silica[1]. In high-performance liquid chromatography (HPLC), the stationary phase dictates the selectivity, retention, and resolution of complex mixtures. While traditional alkyl phases (such as C18 or C8) rely almost entirely on hydrophobic dispersive forces, aromatic phases introduce

The o-tolyl moiety provides a unique combination of

Mechanistic Causality in Stationary Phase Design

The synthesis of an o-tolyl stationary phase relies on the covalent attachment of this compound to high-purity, Type-B spherical silica. The design of this protocol is governed by three critical chemical principles:

-

Hydrolysis and Condensation : The triethoxy groups (-OCH₂CH₃) undergo hydrolysis in the presence of trace surface moisture to form reactive silanetriols. These intermediates subsequently condense with surface silanols (Si-OH) on the silica matrix to form robust, cross-linked siloxane (Si-O-Si) networks[3].

-

Solvent Selection : Toluene is selected as the reaction solvent because its boiling point (110 °C) facilitates the continuous removal of ethanol by-products during reflux, driving the condensation equilibrium toward completion[4].

-

Endcapping : Because the bulky o-tolyl groups prevent complete coverage of the silica surface, acidic residual silanols remain exposed. These must be deactivated (endcapped) using smaller, highly reactive silanes like trimethylchlorosilane (TMCS) or hexamethyldisilazane (HMDS). Failure to endcap results in secondary ion-exchange interactions, which cause severe peak tailing for basic analytes[5].

Comparative Selectivity Data

To understand when to deploy an o-tolyl column, it is crucial to compare its interaction mechanisms with standard HPLC phases.

Table 1: Selectivity comparison of o-Tolyl stationary phase versus traditional HPLC phases.

| Stationary Phase | Primary Interaction | Shape Selectivity | Ideal Analyte Profile |

| C18 (Octadecyl) | Hydrophobic (Dispersive) | Low | General purpose, homologous series, lipophilic APIs |

| Phenyl | Moderate | Aromatic compounds, conjugated systems | |

| Phenyl-Hexyl | Moderate | Polyaromatics, mixed-polarity molecules | |

| o-Tolyl | High | Positional isomers, halogenated aromatics, rigid APIs |

Experimental Protocol: Synthesis of o-Tolyl Silica

This protocol describes the liquid-phase silanization of silica particles. The methodology is designed to be self-validating; the azeotropic drying step ensures that the silane reacts with the silica surface rather than self-polymerizing in bulk solution.

Materials Required:

-

High-purity Type-B silica (e.g., 5 µm particle size, 100 Å pore size, surface area 300 m²/g)

-

This compound (Purity >98%)

-

Anhydrous Toluene

-

Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS)

-

Methanol, Acetone, and Dichloromethane (DCM) (HPLC Grade)

Step-by-Step Methodology:

-

Silica Pre-treatment (Azeotropic Drying): Suspend 10 g of bare silica in 100 mL of anhydrous toluene in a 250 mL round-bottom flask. Heat to 120 °C and reflux using a Dean-Stark trap for 2 hours. Reasoning: This removes physisorbed water from the silica pores, preventing the silane from polymerizing before it reaches the silica surface[4].

-

Silane Addition: Cool the suspension to 90 °C. Dropwise, add an excess of this compound (calculated to provide 3.0 µmol/m² of silica surface area) dissolved in 20 mL of anhydrous toluene.

-

Reflux and Condensation: Raise the temperature back to 110 °C and reflux the mixture under a dry nitrogen atmosphere for 24 hours. Continuous magnetic stirring is required to ensure uniform surface coverage and prevent particle agglomeration[3].

-

Intermediate Washing: Filter the modified silica through a sintered glass funnel. Wash the filter cake sequentially with toluene (3 x 50 mL), DCM (3 x 50 mL), and methanol (3 x 50 mL). Reasoning: This removes unreacted silane monomers and physically adsorbed oligomers.

-

Endcapping: Re-suspend the washed o-tolyl silica intermediate in 100 mL of anhydrous toluene. Add 5 mL of HMDS and 1 mL of TMCS. Reflux the mixture at 110 °C for 6 hours. Reasoning: HMDS and TMCS react with sterically hindered, unreacted silanols, ensuring a highly inert surface and preventing basic analyte tailing[5].

-

Final Washing and Drying: Filter the endcapped silica and wash extensively with toluene, methanol, and acetone. Dry the functionalized stationary phase in a vacuum oven at 80 °C for 12 hours prior to high-pressure column packing.

Workflow Visualization

Workflow for the synthesis of o-tolyl modified silica stationary phase.

Application in Method Development

When packed into stainless steel columns, the o-tolyl stationary phase exhibits exceptional retention behavior for aromatic compounds. Mobile phases typically consist of Acetonitrile/Water or Methanol/Water mixtures. For basic pharmaceutical compounds, the addition of 0.1% Formic Acid or a volatile buffer (e.g., Ammonium Acetate) suppresses ionization and optimizes peak shape[2]. The phase is particularly effective for resolving ortho-, meta-, and para- isomers of substituted benzenes, where the steric cleft of the stationary phase interacts differentially with the analyte's functional groups, providing baseline resolution where standard C18 columns fail.

References

-

SIELC Technologies. "Separation of o-Tolyl benzoate on Newcrom R1 HPLC column." sielc.com. Available at:[Link]

-

Ali, F., et al. "A simple and cost-effective hybrid stationary phase for the separation of peptides, proteins and benzene derivatives through liquid chromatography." RSC Advances, Royal Society of Chemistry, 2024. Available at:[Link]

-